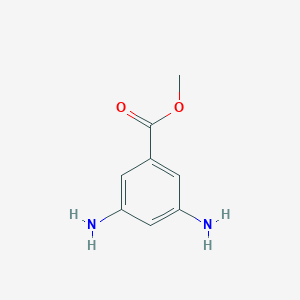

Methyl 3,5-diaminobenzoate

Übersicht

Beschreibung

Methyl 3,5-diaminobenzoate is a chemical compound that is derived from 3,5-diaminobenzoic acid. The compound is of interest in various fields of chemistry and materials science due to its potential applications in polymer synthesis and its role as a building block for more complex molecules.

Synthesis Analysis

The synthesis of 3,5-diaminobenzoic acid, a precursor to methyl 3,5-diaminobenzoate, can be achieved through the catalytic hydrogenation of 3,5-dinitrobenzoic acid using Pd/C as a catalyst. The process involves optimizing conditions such as temperature and hydrogen pressure to achieve the desired product. The structures of the product and intermediates are confirmed using IR and 1H NMR spectroscopy, ensuring the correct synthesis of the compound .

Molecular Structure Analysis

The molecular structure of derivatives of 3,5-diaminobenzoic acid has been investigated, particularly in the context of triorganotin derivatives. These studies have provided insights into the local and overall molecular structure, including the existence of different tin environments and carboxylate coordination modes. This structural elucidation is based on crystal structure determinations and solid-state vibrational and gamma-emission spectroscopic evidence .

Chemical Reactions Analysis

3,5-Diaminobenzoic acid is a versatile compound that can undergo various chemical reactions. For instance, it can be used to synthesize hyperbranched poly(ester-amide)s. The reaction involves selective acylation of the amino groups and subsequent polycondensation to form star polymers. The degree of polymerization and branching can be determined using 1H NMR spectroscopy, and the reactions are known to involve ester-amide interchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-diaminobenzoic acid and its derivatives are crucial for their application in material science and polymer chemistry. The synthesis and structural analysis of these compounds provide a foundation for understanding their reactivity and potential uses. For example, the ability to control molecular weight through the feed ratio of monomers and star centers during polycondensation is an important aspect of their physical properties that can be exploited in polymer design .

Wissenschaftliche Forschungsanwendungen

Structural Investigations

Methyl 3,5-diaminobenzoate has been utilized in structural studies. For instance, Tzimopoulos et al. (2009) conducted a synthesis and structural investigation of triorganotin esters, including those of 3,5-diaminobenzoic acids. This study provided insights into different tin environments and carboxylate coordination modes in these compounds (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).

Catalytic Hydrogenation Processes

Zhao Yong (2012) explored the catalytic hydrogenation of 3,5-dinitrobenzoic acid to synthesize 3,5-diaminobenzoic acid. The study focused on the effects of reaction conditions on the purity and yield of the reduction process (Zhao Yong, 2012).

Gelation Properties in Aromatic Solvents

Chow et al. (2007) investigated the gelation properties of 3,5-diaminobenzoate-based organogelators in aromatic solvents. The study found that additional aromatic rings in the organogelators significantly improved their gelation properties (Chow, Zhang, Lo, Cheung, & Wong, 2007).

Fluorescence Sensing Applications

In 2020, Du et al. demonstrated the use of 3,5-diaminobenzoic acid as a fluorescent probe for detecting caffeine in tea beverages. This method showcased the potential for rapid and sensitive detection applications (Du, Ma, Gu, Li, & Chen, 2020).

Polymerization Studies

Tang and Wang (2020) explored the properties of 3,5-diaminobenzoic acid polymer film by polymerizing it in the presence of bromate. This study provided insights into the effect of initial bromate concentration on the film's electrochemical activities (Tang & Wang, 2020).

Environmental Applications

Redeker et al. (2014) investigated the removal and transformation of the iodinated X-ray contrast medium diatrizoate in anaerobic conditions. The study identified 3,5-diaminobenzoic acid as a stable transformation product, highlighting its relevance in environmental processes (Redeker, Wick, Meermann, & Ternes, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 3,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWLDOMAEQHKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426654 | |

| Record name | Methyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-diaminobenzoate | |

CAS RN |

1949-55-9 | |

| Record name | Methyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

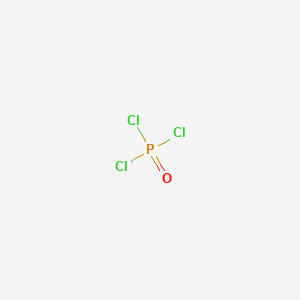

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

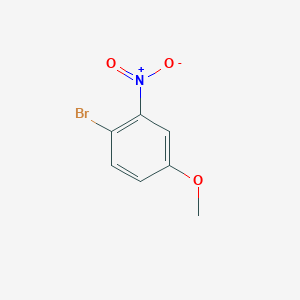

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)